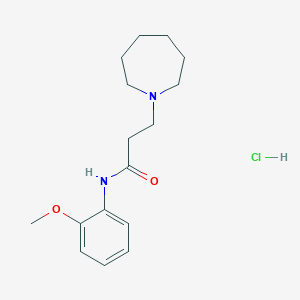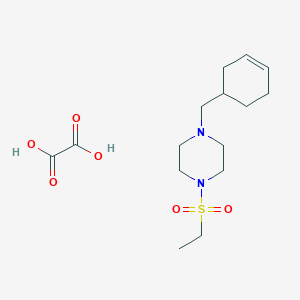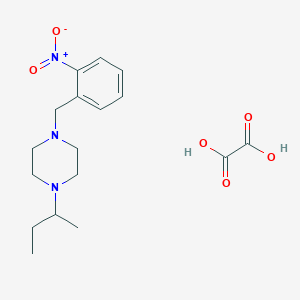
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide (BPB) is a chemical compound that has been widely used in scientific research for its unique properties. BPB is a potent inhibitor of the proteasome, which is a complex enzyme system that plays a critical role in the degradation of cellular proteins.
Wirkmechanismus
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide inhibits the proteasome by binding to its active sites and preventing the degradation of ubiquitinated proteins. This leads to the accumulation of misfolded and damaged proteins, which can induce cell death by apoptosis. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has been shown to selectively target the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of most cellular proteins.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity and inducing the accumulation of ubiquitinated proteins. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the proteasome-mediated degradation of IκBα, a key regulator of the NF-κB pathway. It has also been shown to have anti-angiogenic effects by inhibiting the proteasome-mediated degradation of HIF-1α, a key regulator of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide is its potency and selectivity for the proteasome. It has been shown to be effective at inhibiting the proteasome activity at low concentrations, which makes it an ideal tool for studying the role of the proteasome in various cellular processes. However, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has some limitations for lab experiments. It has been shown to be unstable in aqueous solutions and to degrade rapidly in the presence of light and air. This can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide. One area of interest is the development of more stable and potent analogs of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide that can be used in a wider range of experimental conditions. Another area of interest is the identification of new targets of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide that can be used to develop new therapies for cancer and other diseases. Finally, the role of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide in the regulation of autophagy, a cellular process that plays a critical role in the degradation of damaged proteins, is an area of active research.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has been widely used in scientific research as a tool to study the role of the proteasome in various cellular processes. It has been shown to inhibit the proteasome activity in both in vitro and in vivo experiments, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has also been used to study the role of the proteasome in the regulation of inflammation, angiogenesis, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-11-22-15-9-7-14(8-10-15)19(21)20-12-16-13-23-17-5-3-4-6-18(17)24-16/h3-10,16H,2,11-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEXRABQQAMDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate](/img/structure/B3939260.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline](/img/structure/B3939267.png)
![2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939274.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B3939278.png)

![1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B3939288.png)
![4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B3939289.png)
![2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)


![4-(4-nitrophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3939319.png)
![N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3939343.png)
![4-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrophthalonitrile](/img/structure/B3939346.png)